molecular formula C9H8Br2O B1523640 1-Bromo-3-(3-bromophenyl)propan-2-one CAS No. 20772-09-2

1-Bromo-3-(3-bromophenyl)propan-2-one

Cat. No. B1523640
CAS RN: 20772-09-2
M. Wt: 291.97 g/mol
InChI Key: BBJLLMBVMZQQNF-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromophenyl)propan-2-one is a chemical compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 . It is also known as 2-bromo-1-(3-bromophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8Br2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 . This indicates that the molecule consists of a propan-2-one group with bromine and bromophenyl substituents .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 291.97 . Other physical and chemical properties specific to this compound are not provided in the search results.

Scientific Research Applications

Mechanism-Based Inhibitors and Catalytic Studies

Compounds with structural similarities to 1-Bromo-3-(3-bromophenyl)propan-2-one have been studied for their roles as mechanism-based inhibitors. For example, 2-bromo-3-(p-hydroxyphenyl)-1-propene, a related compound, has been explored as a substrate and mechanism-based inhibitor of dopamine beta-hydroxylase, highlighting the potential of brominated compounds in inhibiting specific enzymes involved in neurotransmitter synthesis (Colombo et al., 1984).

Synthesis and Material Science

Brominated compounds are often intermediates in the synthesis of complex organic molecules. The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide showcases the use of brominated precursors in producing heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009). Similarly, the study of catalyst-transfer polycondensation for the synthesis of poly(3-hexylthiophene) from bromo-substituted thiophenes indicates the role of such compounds in the field of polymer chemistry, contributing to the development of materials with specific electronic properties (Miyakoshi et al., 2005).

Biological Studies and Safety Evaluations

Research into the dermal absorption and potential toxicity of 1-bromopropane provides insight into the biological impact and safety considerations necessary when handling brominated solvents (Frasch et al., 2011). This work underscores the importance of understanding the biological interactions and potential health risks associated with exposure to brominated organic compounds.

Nonlinear Optical Properties

Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, have explored their linear and nonlinear optical properties, suggesting the potential of brominated compounds in the development of materials for nonlinear optical applications (Shkir et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1-Bromo-3-(3-bromophenyl)propan-2-one is not available, related compounds such as (3-Bromophenyl)propan-2-ol are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-bromo-3-(3-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLLMBVMZQQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695158
Record name 1-Bromo-3-(3-bromophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20772-09-2
Record name 1-Bromo-3-(3-bromophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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